

A Technical Guide to the Core Structure of Picolinohydrazide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structure, properties, and synthesis of **picolinohydrazide**. **Picolinohydrazide**, also known as pyridine-2-carbohydrazide, is a heterocyclic organic compound that serves as a crucial building block and ligand in medicinal and coordination chemistry. Its unique structure, featuring a pyridine ring linked to a hydrazide moiety, imparts versatile chelating properties, making it a subject of interest in the development of novel therapeutic agents and catalytic systems.[1]

Core Structure and Chemical Identity

Picolinohydrazide is structurally characterized by a hydrazide group (-CONHNH₂) attached to the C-2 position of a pyridine ring.[1] This arrangement of nitrogen and oxygen donor atoms allows it to form stable complexes with various metal ions.[1] The molecule is achiral and possesses a planar pyridine ring.[2]

Figure 1: 2D Chemical Structure of Picolinohydrazide.

Table 1: Chemical Identifiers for **Picolinohydrazide**



Identifier	Value
IUPAC Name	pyridine-2-carbohydrazide[3]
CAS Number	1452-63-7[4]
Molecular Formula	C ₆ H ₇ N ₃ O[2][4]
SMILES	NNC(=O)c1ccccn1[4]
InChI Key	BAQLNPIEFOYKNB-UHFFFAOYSA-N[2][3]
Synonyms	2-Pyridinecarboxylic acid hydrazide, Picolinic Acid Hydrazide, 2-Isoniazid[3]

Physicochemical Properties

Picolinohydrazide exists as a white to off-white crystalline solid or powder at room temperature. A summary of its key quantitative physicochemical properties is provided below.

Table 2: Physicochemical Data for Picolinohydrazide

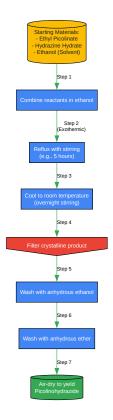
Property	Value
Molecular Weight	137.14 g/mol [2]
Physical Form	Crystalline Solid / Powder
Color	White to Off-White
Melting Point	95 - 100 °C[5]
Density	~1.244 g/cm³
pKa (Predicted)	11.29 ± 0.10
Solubility	Slightly soluble in DMSO and Methanol

Synthesis and Characterization

The most common and straightforward method for synthesizing **picolinohydrazide** is through the reaction of a picolinic acid ester, typically ethyl picolinate, with hydrazine hydrate.[1][6] This



nucleophilic acyl substitution reaction is efficient and widely adopted.[1]



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Figure 2: General Experimental Workflow for Picolinohydrazide Synthesis.

Experimental Protocol: Synthesis

The following protocol is a representative procedure for the laboratory-scale synthesis of **picolinohydrazide**.

Materials:

- Ethyl pyridine-2-carboxylate (ethyl picolinate) (977.4 g)
- Anhydrous hydrazine (230 g, 228 mL)
- Anhydrous ethanol (1750 mL)
- · Anhydrous ether
- 5-L three-necked flask equipped with a reflux condenser and stirrer



Procedure:[5]

- Charge the 5-L flask with a solution of ethyl pyridine-2-carboxylate in anhydrous ethanol.
- While stirring, add anhydrous hydrazine to the solution over a period of 10-15 minutes. Note that the reaction is exothermic.
- Once the addition is complete, heat the solution to reflux and maintain stirring for 5 hours.
- After the reflux period, allow the reaction mixture to cool and continue stirring at room temperature overnight, during which the product will crystallize out of the solution.
- Collect the crystalline product by filtration.
- Wash the filter cake first with a portion of anhydrous ethanol and then with anhydrous ether.
- Air-dry the final product to yield picolinohydrazide. The expected melting point of the product is in the range of 95-100°C.[5]

Characterization Methods

Confirmation of the synthesized **picolinohydrazide** structure is typically achieved using a combination of standard spectroscopic techniques.

- Fourier-Transform Infrared (FT-IR) Spectroscopy: IR spectroscopy is used to identify the key
 functional groups present in the molecule. Expected characteristic peaks include N-H
 stretching vibrations for the amine and amide groups, a C=O stretching vibration for the
 carbonyl group, and vibrations corresponding to the aromatic pyridine ring.[6]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum will show distinct signals for the aromatic protons on the pyridine ring and the protons of the hydrazide moiety (-NHNH₂). The number of signals, their chemical shifts, and splitting patterns are used to confirm the precise connectivity of the structure.[6][7]
- Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. The molecular ion peak (M+) in the mass spectrum should correspond to the



calculated molecular weight of picolinohydrazide (137.14 g/mol).[7]

Biological Context and Applications

Picolinohydrazide and its derivatives are of significant interest in drug development and materials science.

- Coordination Chemistry: Due to its capacity as a chelating agent, **picolinohydrazide** is extensively used as a ligand to synthesize metal complexes. These complexes have been investigated for potential applications in catalysis.[1][6]
- Pharmaceutical Synthesis: The picolinohydrazide scaffold is a precursor in the synthesis of
 more complex molecules, including various hydrazone derivatives.[1] These derivatives have
 been evaluated for a wide range of biological activities, including potential anticancer,
 antibacterial, and antifungal properties.[1]
- Isoniazid Isomer: **Picolinohydrazide** is a structural isomer of the well-known antituberculosis drug isoniazid (pyridine-4-carbohydrazide). It is sometimes considered a potential impurity in the synthesis of isoniazid.[3][8] The study of such isomers is critical for ensuring the purity and safety of pharmaceutical products.

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